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For Researchers, Scientists, and Drug Development Professionals

NKTR-255, a polymer-conjugated interleukin-15 (IL-15) receptor agonist, is emerging as a
promising agent in combination cancer therapies due to its ability to stimulate the proliferation
and activation of natural killer (NK) cells and CD8+ T cells. This guide provides a
comprehensive comparison of the safety profile of NKTR-255 in combination with chimeric
antigen receptor (CAR) T-cell therapies and immune checkpoint inhibitors, supported by data
from clinical trials.

Executive Summary

Clinical trial data indicates that NKTR-255 is generally safe and well-tolerated when
administered in combination with CAR T-cell therapies for hematologic malignancies and with
the immune checkpoint inhibitor durvalumab in non-small cell lung cancer (NSCLC). The
observed adverse events have been largely manageable and consistent with the known safety
profiles of the partner therapies. This guide will delve into the specific safety data, experimental
protocols, and mechanistic pathways to provide a thorough understanding of NKTR-255's role
in combination treatments.

Comparative Safety Analysis

The safety profile of NKTR-255 in combination therapies has been evaluated in multiple clinical
trials. The following tables summarize the treatment-related adverse events (TRAES) observed
in key studies, comparing them to the safety profiles of the respective monotherapies.
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NKTR-255 in Combination with CD19-Directed CAR T-
Cell Therapy for Large B-Cell Lymphoma

Data from the NCT05664217 clinical trial provides a clear picture of the safety of NKTR-255
when added to standard CAR T-cell therapy in patients with relapsed/refractory large B-cell
lymphoma.

Table 1: Treatment-Related Adverse Events (TRAES) in Patients Receiving NKTR-255 with
CD19 CAR T-Cell Therapy (NCT05664217)

Adverse Event NKTR-255 + CAR-T (n=11) Placebo + CAR-T (n=4)
Any Grade TRAEs

Neutrophil Count Decrease 46% (Grade =3)

Platelet Count Decrease 18% (Grade =3)

Lymphocyte Count Decrease 18% (Grade =3)

Infusion-Related Reaction 18% (Grade 1/2) 0%

Fever 27% (Grade 1/2) 0%

Grade =3 TRAESs

Neutrophil Count Decrease 46%

Platelet Count Decrease 18%

Lymphocyte Count Decrease 18%

Note: All hematological adverse events were reported to have resolved without clinical
sequelae. Fever and infusion-related reactions occurred approximately 6-8 hours after infusion
and resolved within 24 hours with supportive care.

For comparison, the safety profiles of two commercially available CD19 CAR T-cell therapies,
Axicabtagene Ciloleucel and Lisocabtagene Maraleucel, are presented below based on their
pivotal trials.

Table 2: Key Grade >3 Adverse Events in Pivotal Trials of CD19 CAR T-Cell Therapies
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Axicabtagene Ciloleucel Lisocabtagene Maraleucel
Adverse Event
(ZUMA-1) (TRANSCEND NHL-001)
Cytokine Release Syndrome
11%[1][2] 2%[3]
(CRS)
Neurological Events 32%[4] 10%]3]
Neutropenia 78% 60%][5]
Anemia 43% 37%[5]
Thrombocytopenia 38% 27%][5]

The addition of NKTR-255 to CAR T-cell therapy appears to have a manageable safety profile,
with the most common grade >3 adverse events being hematological and transient. The rates
of cytokine release syndrome and neurological events, which are significant concerns with CAR
T-cell therapy, were not reported to have increased with the addition of NKTR-255.

NKTR-255 in Combination with Durvalumab for Non-
Small Cell Lung Cancer

The RESCUE trial (NCT05632809) is evaluating NKTR-255 in combination with durvalumab for
patients with locally advanced NSCLC who have completed concurrent chemoradiation. While
a detailed table of adverse events from this ongoing trial is not yet fully published, reports
indicate that the combination is safe and tolerable, with an adverse event profile consistent with
previously reported clinical trials of both agents[6].

For a comparative perspective, the safety profile of durvalumab monotherapy from the pivotal
PACIFIC trial is summarized below.

Table 3: Common Adverse Events in the PACIFIC Trial (Durvalumab Monotherapy)
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Adverse Event (Any

Grade) Durvalumab (n=475) Placebo (n=234)
Cough 35.2% 25.2%
Fatigue 23.8% 20.5%
Dyspnea 22.3% 23.9%
Radiation Pneumonitis 20.2% 15.8%
Diarrhea 18.3% 18.8%
Immune-Mediated Adverse

Events (Any Grade)

Pneumonitis 9.4% 6.0%
Thyroid Disorders 8.6% 0.9%
Dermatitis/Rash 5.5% 3.0%
Diarrhea/Colitis 2.5% 0.9%

The safety profile of the NKTR-255 and durvalumab combination is expected to be
manageable, with a key focus on monitoring for immune-related adverse events, particularly
pneumonitis, which is a known risk with durvalumab following chemoradiation.

Experimental Protocols

Detailed methodologies are crucial for the interpretation of safety and efficacy data. The
following sections outline the key aspects of the clinical trials discussed.

NKTR-255 and CAR T-Cell Therapy (NCT05664217)

o Study Design: A multicenter, double-blind, placebo-controlled, randomized Phase 2 study.
» Patient Population: Patients with relapsed/refractory large B-cell lymphoma.

o Treatment Regimen:
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o All patients received standard-of-care CD19-directed CAR T-cell therapy (axicabtagene
ciloleucel or lisocabtagene maraleucel).

o Patients were then randomized to receive either NKTR-255 or placebo intravenously,
starting 14 days after CAR T-cell infusion.

o NKTR-255 was administered at doses of 1.5 pg/kg, 3.0 pg/kg, or an alternating dose of 3.0
pg/kg and 6.0 pg/kg.

o Safety Assessment: Treatment-related adverse events were monitored and graded
according to the Common Terminology Criteria for Adverse Events (CTCAE).

NKTR-255 and Durvalumab (RESCUE Trial -
NCT05632809)

o Study Design: A Phase 2, single-arm study.

» Patient Population: Patients with locally advanced, unresectable non-small cell lung cancer
whose disease has not progressed following concurrent chemoradiation.

o Treatment Regimen:
o NKTR-255 is administered at a dose of 3ug/kg intravenously every 4 weeks.
o Durvalumab is administered at a dose of 1500mg intravenously every 4 weeks.
o The combination therapy is given for up to 1 year.

e Primary Endpoints: To estimate the level of lymphocyte restoration and to monitor the safety
of the combination, particularly treatment-related grade 3+ radiation pneumonitis.

Mechanism of Action and Signaling Pathway

NKTR-255 is a polymer-conjugated form of recombinant human IL-15. This modification
extends its half-life and is designed to provide sustained engagement with the IL-15 receptor
complex. IL-15 signaling is critical for the development, survival, and activation of NK cells and
CD8+ memory T cells.
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The diagram above illustrates how NKTR-255 engages the IL-15 receptor complex on NK cells
and CD8+ T cells. This binding activates downstream signaling pathways, including the
JAK/STAT, PISK/AKT, and MAPK pathways, leading to increased cell proliferation, survival, and
enhanced cytotoxic function.
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Experimental Workflow

The following diagram outlines the typical workflow for a patient enrolled in a clinical trial
evaluating NKTR-255 in combination with CAR T-cell therapy.
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Conclusion

The available data suggests that NKTR-255 has a favorable and manageable safety profile
when used in combination with CAR T-cell therapies and immune checkpoint inhibitors. The
addition of NKTR-255 does not appear to introduce new, unexpected toxicities and the
observed adverse events are generally consistent with the established safety profiles of the
partner therapies. For CAR T-cell combinations, the primary adverse events are transient
hematological toxicities, while for the combination with durvalumab, a careful watch for
immune-related adverse events is warranted. As more data from ongoing and future clinical
trials become available, a more definitive understanding of the long-term safety and efficacy of
NKTR-255 in combination regimens will emerge, potentially establishing it as a valuable
component of future cancer immunotherapy strategies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15582628?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

